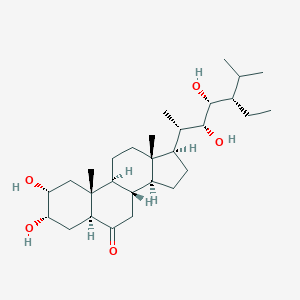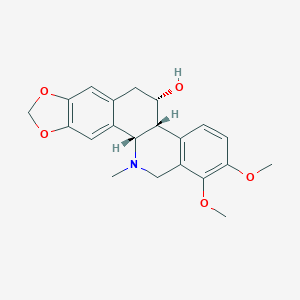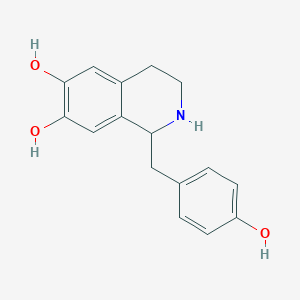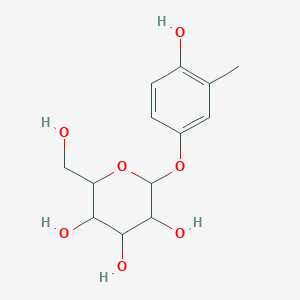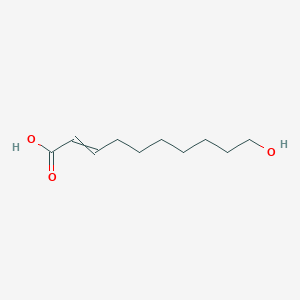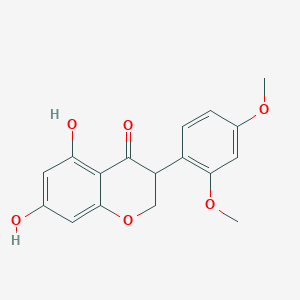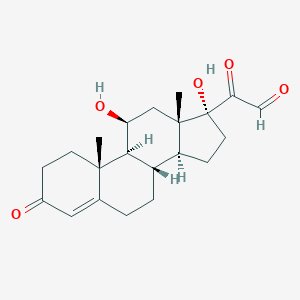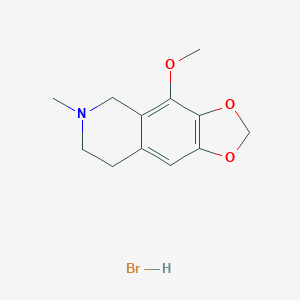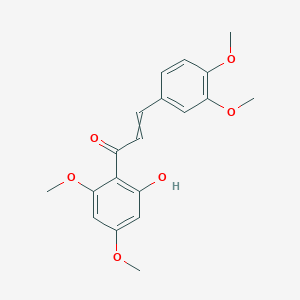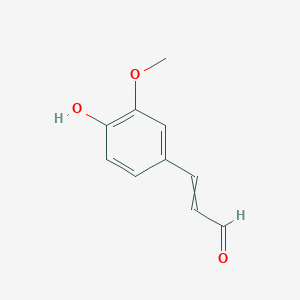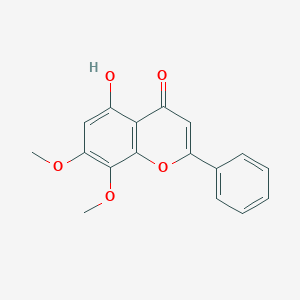
モソロソフラボン
概要
説明
モソロソフラボンは、植物のアンドログラフィス・パニキュラタから単離されたフラボノイド化合物です。 その潜在的な治療特性、特に酸化ストレス、神経炎症、エネルギー代謝障害に対する保護能力により、大きな注目を集めています .
2. 製法
合成経路と反応条件: モソロソフラボンは、クリシンから一連の化学反応を経て合成できます。合成経路には、以下の手順が含まれます。
メチル化: クリシンはメチル化されて、5,7-ジメトキシフラボンを生成します。
水酸化: メチル化された生成物は水酸化されて、5,7-ジヒドロキシ-6-メトキシフラボンを形成します。
工業的生産方法: モソロソフラボンの工業的生産は、通常、エタノールやメタノールなどの溶媒を使用して、アンドログラフィス・パニキュラタから化合物を抽出することにより行われます。 次に、抽出物はクロマトグラフィー技術を使用して精製され、モソロソフラボンが単離されます .
反応の種類:
酸化: モソロソフラボンは酸化反応を受け、さまざまな酸化誘導体の形成につながる可能性があります。
還元: この化合物は、ジヒドロフラボノイド誘導体を形成するために還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: 酸化フラボノイド誘導体。
還元: ジヒドロフラボノイド誘導体。
置換: 置換フラボノイド誘導体.
4. 科学研究の応用
モソロソフラボンは、幅広い科学研究の応用を持っています。
化学: フラボノイドの化学的挙動を研究するためのモデル化合物として使用されます。
生物学: モソロソフラボンは、酸化ストレスと神経炎症に対する保護効果について研究されています。
医学: この化合物は、低気圧性低酸素症によって誘発される脳損傷の治療における潜在的な治療的用途があり、酸化ストレス、神経炎症、およびアポトーシスを軽減するのに役立ちます.
科学的研究の応用
Moslosooflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids.
Biology: Moslosooflavone is studied for its protective effects against oxidative stress and neuroinflammation.
作用機序
モソロソフラボンは、いくつかの分子経路を通じてその効果を発揮します。
将来の方向性
The current studies indicate that Moslosooflavone has potential therapeutic effects against brain injury induced by hypobaric hypoxia (HH). Future research could focus on further elucidating the pathways involved in the biosynthesis of flavonoids like Moslosooflavone and better understanding their functions and potential uses .
生化学分析
Biochemical Properties
Moslosooflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These interactions play a crucial role in the biochemical reactions involving Moslosooflavone.
Cellular Effects
Moslosooflavone has significant effects on various types of cells and cellular processes. It has been found to improve brain histopathological changes, reduce the contents of ROS and MDA, and elevate the levels of antioxidant enzymes and GSH in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances ATPase activities and PK, ATP contents, while reducing LDH activity and the LD, TNF-α, IL-1β, and IL-6 contents in HH-exposed brains of mice .
Molecular Mechanism
Moslosooflavone exerts its effects at the molecular level through various mechanisms. It has been found to interact with CYP1A1, CYP1A2, and CYP1B1 through molecule docking . It also notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, and dramatically increases the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .
Temporal Effects in Laboratory Settings
Over time, Moslosooflavone has been observed to have significant effects on cellular function in laboratory settings. It has been found to improve brain histopathological changes induced by hypobaric hypoxia (HH) in mice .
Metabolic Pathways
Moslosooflavone is involved in the flavonoid biosynthetic pathway . It is derived from the phenylpropanoid metabolic pathway and has a basic structure that comprises a C15 benzene ring structure of C6-C3-C6 .
準備方法
Synthetic Routes and Reaction Conditions: Moslosooflavone can be synthesized from chrysin through a series of chemical reactions. The synthetic route involves the following steps:
Methylation: Chrysin is methylated to produce 5,7-dimethoxyflavone.
Hydroxylation: The methylated product undergoes hydroxylation to form 5,7-dihydroxy-6-methoxyflavone.
Cyclization: The hydroxylated product is cyclized to yield moslosooflavone.
Industrial Production Methods: Industrial production of moslosooflavone typically involves the extraction of the compound from Andrographis paniculata using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate moslosooflavone .
Types of Reactions:
Oxidation: Moslosooflavone undergoes oxidation reactions, which can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavonoid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products:
Oxidation: Oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Substituted flavonoid derivatives.
類似化合物との比較
モソロソフラボンは、ジオスメチン、アピゲニン、ルテオリンなどの他のフラボノイドと類似しています。モソロソフラボンは、それを際立たせる独自の特性を持っています。
ジオスメチン: 両方の化合物はNrf2シグナル伝達経路を活性化しますが、モソロソフラボンは酸化ストレスの軽減に強い効果を発揮します.
アピゲニン: 両方の化合物は抗炎症特性を持っていますが、モソロソフラボンはNF-κB活性の阻害においてより効果的です.
ルテオリン: 両方の化合物は神経炎症から保護しますが、モソロソフラボンはエネルギー代謝調節を含むより幅広い保護効果を持っています.
類似化合物のリスト:
- ジオスメチン
- アピゲニン
- ルテオリン
モソロソフラボンの抗酸化、抗炎症、エネルギー代謝調節特性のユニークな組み合わせは、さまざまな科学的および医学的用途に適した有望な化合物となっています。
特性
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSBQVBFDTNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189221 | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3570-62-5 | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3570-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moslosooflavone and what is its significance?
A1: Moslosooflavone is a naturally occurring flavone, first isolated from the plant Mosla soochowensis Matsuda. [, ] It has shown promising biological activities in various studies, particularly in protecting against hypobaric hypoxia-induced brain injury [], inhibiting the growth of esophageal cancer cells [], and preventing oxidative stress and bone loss in simulated microgravity [].
Q2: How does Moslosooflavone exert its protective effects against hypobaric hypoxia-induced brain injury?
A2: Research suggests that Moslosooflavone may protect against brain injury induced by hypobaric hypoxia through multiple mechanisms, including:
- Suppression of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes and glutathione (GSH). []
- Reduction of Neuroinflammation: It decreases the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain. []
- Maintenance of Energy Metabolism: It enhances ATPase activity, increases ATP content, and reduces lactate dehydrogenase (LDH) activity, thereby supporting energy production in the brain. []
- Inhibition of Apoptosis: It downregulates pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2. []
Q3: What is the role of Moslosooflavone in protecting against simulated microgravity-induced bone loss?
A3: Studies have shown that Moslosooflavone can prevent the shortening of primary cilia in osteoblasts exposed to simulated microgravity. [] This is significant because shortened primary cilia are linked to increased expression of the calcium channel TRPV4, leading to calcium overload, oxidative stress, and ultimately, bone loss. By protecting primary cilia, Moslosooflavone helps maintain normal calcium levels and prevents the cascade of events leading to bone damage. []
Q4: Could you elaborate on the structural characteristics of Moslosooflavone?
A4: Moslosooflavone is a 5-hydroxy-7,8-dimethoxyflavone. [] Although its exact molecular weight is not mentioned in the provided abstracts, it can be calculated based on its molecular formula.
Q5: How does the structure of Moslosooflavone relate to its antioxidant activity?
A5: While the provided abstracts don't delve into specific structure-activity relationships for Moslosooflavone, one study comparing various flavones suggests that the presence of a C-8 hydroxyl group is crucial for potent antioxidant activity. [] This insight could guide further research exploring how structural modifications to Moslosooflavone might impact its antioxidant potential.
Q6: Has Moslosooflavone been investigated for its potential in treating cancer?
A6: Yes, a study using network pharmacology and experimental validation revealed that Moslosooflavone, along with other compounds from Andrographis paniculata, could potentially target key proteins involved in esophageal cancer cell growth. [] The study demonstrated that treatment with an extract containing Moslosooflavone reduced the expression of EGFR and AKT genes in esophageal cancer cells. []
Q7: Can Moslosooflavone be synthesized, or is it only obtained from natural sources?
A7: Moslosooflavone can be synthesized. A study reported a convergent synthesis route starting from chrysin, a readily available flavone. [] This synthetic approach allows for a more controlled and potentially scalable production of Moslosooflavone compared to extraction from natural sources.
Q8: What are the potential applications of Moslosooflavone in drug discovery and development?
A8: The research suggests that Moslosooflavone holds potential for development in various therapeutic areas:
- Neuroprotective Agent: Its ability to combat oxidative stress, neuroinflammation, and apoptosis suggests potential for treating neurodegenerative diseases and conditions involving brain injury. []
- Treatment of Esophageal Cancer: Its ability to inhibit the growth of esophageal cancer cells warrants further investigation for developing targeted therapies. []
- Preventing Bone Loss: Its protective effect on primary cilia and subsequent prevention of oxidative stress in osteoblasts makes it a potential candidate for preventing bone loss associated with microgravity or age-related conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





